N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
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Overview
Description
N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a benzamide moiety, and a 1,2-thiazinan-2-yl ring with a dioxido substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(dimethylamino)benzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline under controlled conditions to form the final benzamide compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of the dimethylamino group and the benzamide moiety is crucial for its biological activity.
Industry
In the material science industry, this compound is explored for its potential use in the development of new polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can form π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)phenyl)benzamide: Lacks the 1,2-thiazinan-2-yl ring, making it less complex.
4-(dimethylamino)benzoic acid: Lacks the benzamide moiety and the 1,2-thiazinan-2-yl ring.
N-(4-(dimethylamino)phenyl)-4-(1,2-thiazinan-2-yl)benzamide: Similar but without the dioxido substitution on the thiazinan ring.
Uniqueness
N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is unique due to the presence of the 1,1-dioxido-1,2-thiazinan-2-yl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-21(2)17-11-7-16(8-12-17)20-19(23)15-5-9-18(10-6-15)22-13-3-4-14-26(22,24)25/h5-12H,3-4,13-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJJEQCLXYAXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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